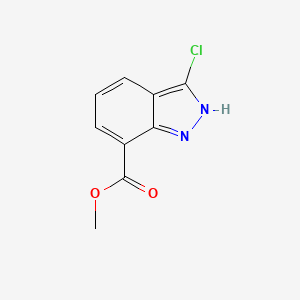Methyl 3-chloro-1H-indazole-7-carboxylate
CAS No.: 1337881-10-3
Cat. No.: VC2737983
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1337881-10-3 |
|---|---|
| Molecular Formula | C9H7ClN2O2 |
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | methyl 3-chloro-2H-indazole-7-carboxylate |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | MZZPKAPXWPCBDF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=CC2=C(NN=C21)Cl |
| Canonical SMILES | COC(=O)C1=CC=CC2=C(NN=C21)Cl |
Introduction
Chemical Structure and Classification
Methyl 3-chloro-1H-indazole-7-carboxylate belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. This specific compound features a methyl ester group at the 7th position and a chlorine atom at the 3rd position on the indazole ring. Its molecular formula is C₉H₇ClN₂O₂, with a molecular weight of 210.62 g/mol . The compound can be identified by the CAS number 1337881-10-3 and has the IUPAC name methyl 3-chloro-1H-indazole-7-carboxylate .
The structural components of this compound include:
-
A bicyclic core consisting of fused benzene and pyrazole rings
-
A chlorine substituent at position 3
-
A methyl carboxylate group at position 7
-
A proton at the N1 position (hence the 1H designation)
The specific arrangement of these functional groups contributes to the compound's unique chemical and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇ClN₂O₂ |
| Molecular Weight | 210.62 g/mol |
| CAS Number | 1337881-10-3 |
| MDL Number | MFCD22376767 |
| InChI | 1S/C9H7ClN2O2/c1-14-9(13)6-4-2-3-5-7(6)11-12-8(5)10/h2-4H,1H3,(H,11,12) |
| InChI Key | MZZPKAPXWPCBDF-UHFFFAOYSA-N |
| SMILES Notation | COC(=O)C1=CC2=NNC(=C2C=C1)Cl |
The compound has limited solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is typical for many heterocyclic compounds with similar structures .
Biological Activities and Applications
Indazole derivatives, including methyl 3-chloro-1H-indazole-7-carboxylate, have garnered significant interest in pharmaceutical research due to their diverse biological activities.
Research Applications
Methyl 3-chloro-1H-indazole-7-carboxylate is primarily used as:
-
A building block for the synthesis of more complex pharmaceutical compounds
-
An intermediate in the development of potential therapeutic agents
-
A research tool for studying structure-activity relationships of indazole derivatives
Comparative Analysis with Related Compounds
To better understand the significance of methyl 3-chloro-1H-indazole-7-carboxylate, it is valuable to compare it with structurally related compounds.
Comparison with Other Indazole Derivatives
The following table presents a comparison of methyl 3-chloro-1H-indazole-7-carboxylate with several related indazole derivatives:
Structure-Activity Relationships
The position of substituents on the indazole ring significantly affects the biological activity of these compounds:
-
Position of Halogen: The position of the chlorine atom (C3 vs. C5 vs. C7) influences binding affinity to potential biological targets. Research on cardiovascular-active indazoles indicates that C7 substitution often leads to enhanced activity .
-
Carboxylate Group: The carboxylate functionality, whether as an ester or free acid, affects solubility, membrane permeability, and target interaction. Methyl esters like methyl 3-chloro-1H-indazole-7-carboxylate often serve as prodrugs or as precursors to carboxylic acids .
-
Indazole Core: The indazole scaffold itself contributes to biological activity through its ability to form hydrogen bonds and participate in π-stacking interactions with target proteins .
Current Research and Future Directions
Research involving methyl 3-chloro-1H-indazole-7-carboxylate and related indazole derivatives continues to evolve, with several promising directions:
Recent Developments
Recent studies have explored the potential of indazole derivatives in various therapeutic areas:
-
Cardiovascular Research: Studies have shown that indazole derivatives with substitutions at the C7 position, similar to methyl 3-chloro-1H-indazole-7-carboxylate, demonstrate promising hypotensive and bradycardic activities in cardiac models .
-
Antifungal Development: Indazole-containing compounds have been investigated for their activity against various Candida species, with structure-activity relationship studies guiding the optimization of these potential antifungal agents .
-
Synthesis Innovation: New synthetic methodologies continue to be developed, allowing for more efficient and selective preparation of functionalized indazoles like methyl 3-chloro-1H-indazole-7-carboxylate .
Future Research Opportunities
Several promising research directions for methyl 3-chloro-1H-indazole-7-carboxylate include:
-
Target Identification: Further studies to identify specific molecular targets of this compound and related derivatives could guide the development of more potent and selective therapeutic agents.
-
Structural Modifications: Systematic modifications of the basic structure to optimize properties and biological activities.
-
Mechanism Elucidation: Investigation of the precise mechanisms underlying the biological effects of this class of compounds.
-
Drug Delivery Systems: Development of formulation approaches to improve the pharmacokinetic properties of indazole derivatives for potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume